1-(2,3-Dihydro-1H-inden-4-yl)-N-methylmethanamine hydrochloride
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Overview
Description
1-(2,3-Dihydro-1H-inden-4-yl)-N-methylmethanamine hydrochloride is a chemical compound with a unique structure that includes an indene ring system
Preparation Methods
The synthesis of 1-(2,3-Dihydro-1H-inden-4-yl)-N-methylmethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydro-1H-indene, which is a common precursor.
Methylation: The indene is subjected to a methylation reaction using methylamine under controlled conditions to introduce the N-methyl group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
1-(2,3-Dihydro-1H-inden-4-yl)-N-methylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,3-Dihydro-1H-inden-4-yl)-N-methylmethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1H-inden-4-yl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(2,3-Dihydro-1H-inden-4-yl)-N-methylmethanamine hydrochloride can be compared with other similar compounds, such as:
- 2,3-Dihydro-1H-inden-1-ylmethanamine hydrochloride
- 2,3-Dihydro-1H-inden-2-yl (methyl)amine hydrochloride
- 1-oxo-2,3-dihydro-1H-inden-4-yl benzoate
These compounds share structural similarities but differ in their functional groups and specific chemical properties. The uniqueness of this compound lies in its specific indene ring system and the presence of the N-methyl group, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-4-yl)-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-12-8-10-6-2-4-9-5-3-7-11(9)10;/h2,4,6,12H,3,5,7-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKOXFPHRQHHDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC2=C1CCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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